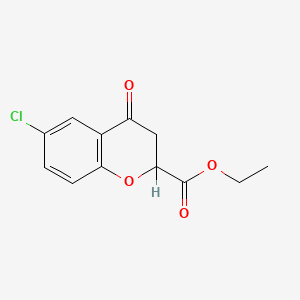
Ethyl 6-chlorochroman-4-one-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chlorochroman-4-one-2-carboxylate is a chemical compound with the molecular formula C11H9ClO4 It is a derivative of chromone, a naturally occurring compound found in various plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chlorochroman-4-one-2-carboxylate typically involves the reaction of 6-chlorochromone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-chlorochroman-4-one-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloro-4-oxo-2-chromancarboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 6-Chloro-4-oxo-2-chromancarboxylic acid.
Reduction: 6-Chloro-4-oxo-2-chromancarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chlorochroman-4-one-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chromone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Ethyl 6-chlorochroman-4-one-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
6-Fluorochromone-2-carboxylic acid methyl ester: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Ethyl 6-chlorochroman-4-one-2-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorine atom and an ethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
33534-01-9 |
|---|---|
Molekularformel |
C12H11ClO4 |
Molekulargewicht |
254.66 g/mol |
IUPAC-Name |
ethyl 6-chloro-4-oxo-2,3-dihydrochromene-2-carboxylate |
InChI |
InChI=1S/C12H11ClO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-5,11H,2,6H2,1H3 |
InChI-Schlüssel |
QYSBIMNJSKDDRV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC(=O)C2=C(O1)C=CC(=C2)Cl |
Kanonische SMILES |
CCOC(=O)C1CC(=O)C2=C(O1)C=CC(=C2)Cl |
Synonyme |
6-chloro-4-oxo-2-chromancarboxylic acid ethyl ester ethyl 6-chlorochroman-4-one-2-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















